
1-(2-Aminophenyl)propan-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a derivative of propiophenone, substituted at the β-carbon by an amino group . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminopropiophenone hydrochloride typically involves the reaction of acetophenone with dimethylamine hydrochloride and paraformaldehyde in the presence of concentrated hydrochloric acid and ethanol. The mixture is refluxed on a steam bath for about 2 hours, followed by filtration and crystallization to obtain the product .
Industrial Production Methods
In industrial settings, the production of 2-Aminopropiophenone hydrochloride may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Aminopropiophenone hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary amines .
Applications De Recherche Scientifique
2-Aminopropiophenone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of 2-Aminopropiophenone hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It is known to stimulate the release of dopamine and inhibit the reuptake of epinephrine, norepinephrine, and serotonin in the central nervous system . These actions contribute to its potential stimulant effects and therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methcathinone: A synthetic derivative of cathinone, known for its stimulant effects.
Ephedrine: A naturally occurring compound with similar stimulant properties.
Uniqueness
2-Aminopropiophenone hydrochloride is unique due to its specific substitution at the β-carbon by an amino group, which imparts distinct chemical and biological properties. Its ability to interact with multiple neurotransmitter systems makes it a valuable compound for research in various fields .
Propriétés
Numéro CAS |
40166-54-9 |
|---|---|
Formule moléculaire |
C9H12ClNO |
Poids moléculaire |
185.65 g/mol |
Nom IUPAC |
1-(2-aminophenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C9H11NO.ClH/c1-2-9(11)7-5-3-4-6-8(7)10;/h3-6H,2,10H2,1H3;1H |
Clé InChI |
PWKXDMAACXEQMG-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC=CC=C1N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-hydroxy-3-(4-methoxyphenyl)-3-[(2-nitrophenyl)sulfanyl]propanoate](/img/structure/B13818130.png)
![sodium;4-[[9-[(4aR,6R,7R,7aR)-7-(3-carboxypropanoyloxy)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]amino]-4-oxobutanoic acid](/img/structure/B13818134.png)
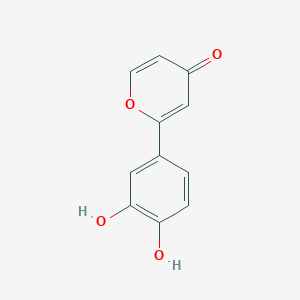
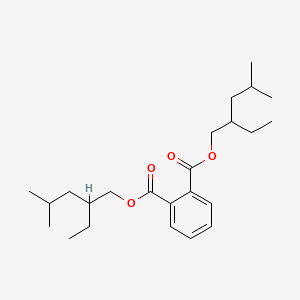

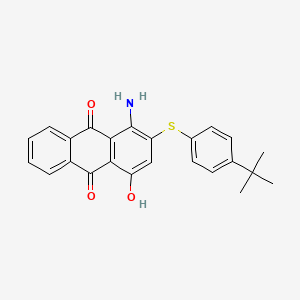
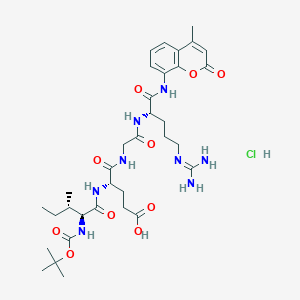

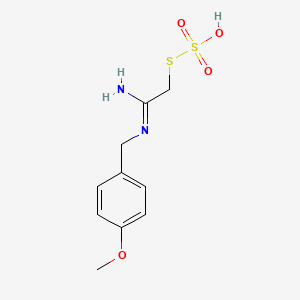
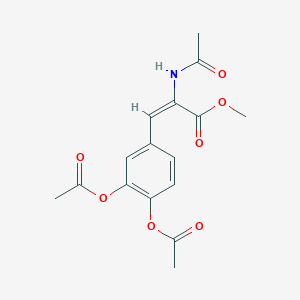
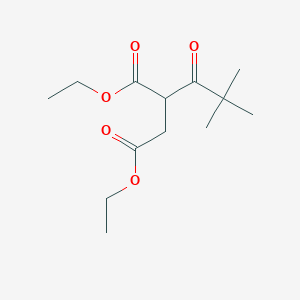
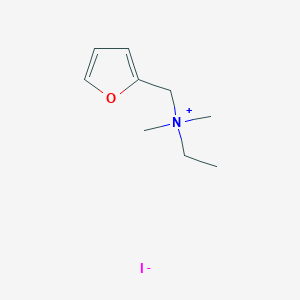
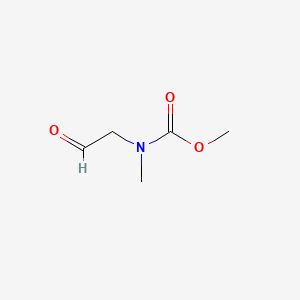
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-ethoxyphenyl)-](/img/structure/B13818189.png)
